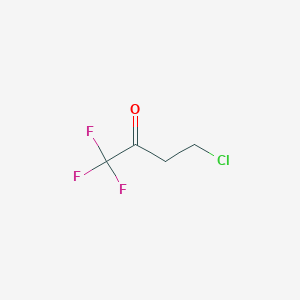
4-Chloro-1,1,1-trifluorobutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H4ClF3O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluorobutan-2-one typically involves the halogenation of butanone derivatives. One common method includes the reaction of 1-chloro-4,4,4-trifluorobutan-2-one with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound .
化学反应分析
Types of Reactions
4-Chloro-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkyl vinyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl vinyl ethers, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cycloaddition products .
科学研究应用
4-Chloro-1,1,1-trifluorobutan-2-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-butanone: Similar in structure but lacks the chlorine atom.
4-Chloro-1,1,2-trifluorobutane: Similar but with a different fluorine atom arrangement.
Uniqueness
4-Chloro-1,1,1-trifluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and industrial applications .
属性
分子式 |
C4H4ClF3O |
|---|---|
分子量 |
160.52 g/mol |
IUPAC 名称 |
4-chloro-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H4ClF3O/c5-2-1-3(9)4(6,7)8/h1-2H2 |
InChI 键 |
STJNXTSYSFAUCC-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















